Imciromab, specifically known as Indium In-111 imciromab pentetate, is a mouse monoclonal antibody that has been labeled with the radioisotope Indium-111. This compound was primarily utilized for cardiac imaging under the trade name Myoscint, although it was withdrawn from the market in 1993. The compound is classified as a biopharmaceutical product, specifically a protein-based therapy within the category of monoclonal antibodies. Its primary function involved aiding in the visualization of cardiac structures and functions through imaging techniques.
Indium In-111 imciromab pentetate is derived from hybridoma technology, which involves the fusion of myeloma cells with antibody-producing B cells to create a stable cell line capable of producing specific antibodies. This compound falls under the broader classification of monoclonal antibodies, which are designed to bind to specific antigens, in this case, targeting cardiac tissues.
The synthesis of imciromab involves several key methods:
Technical details regarding these processes can be found in patent literature detailing immunoconjugate synthesis methods .
The molecular structure of Indium In-111 imciromab pentetate is characterized by its protein backbone typical of monoclonal antibodies, featuring heavy and light chains linked by disulfide bonds. The specific structure includes:
The primary chemical reactions involving imciromab pertain to its conjugation process:
These reactions are critical for ensuring that the antibody maintains its functional integrity while facilitating effective imaging.
The mechanism of action for Indium In-111 imciromab pentetate involves:
This process is essential for diagnosing various cardiac conditions.
The primary application of Indium In-111 imciromab pentetate was in medical imaging, particularly for assessing cardiac function through techniques such as single-photon emission computed tomography (SPECT). Although it has been withdrawn from use, its development has contributed significantly to understanding monoclonal antibody applications in diagnostic imaging and has paved the way for subsequent advancements in radiolabeled antibodies for various therapeutic and diagnostic purposes.
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6
CAS No.: